Sirtuin 2 and histone deacetylase 6 are two critical enzymes involved in various cellular processes, including cancer progression and neurodegenerative diseases. Mz325 is a first-in-class dual inhibitor specifically targeting both Sirtuin 2 and histone deacetylase 6. It has been characterized as a potent and selective compound, demonstrating significant efficacy in biochemical assays and cell-based studies. The design of Mz325 incorporates pharmacophores from known Sirtuin 2 ligands and N-hydroxybenzamides, which are established inhibitors of histone deacetylase 6, enabling it to effectively inhibit both targets simultaneously .
The chemical structure of Mz325 allows it to engage in specific interactions with the active sites of Sirtuin 2 and histone deacetylase 6. The compound exhibits an IC50 value of approximately 0.88 μM for Sirtuin 2, indicating its potency in inhibiting the enzymatic activity associated with this target . The inhibition mechanism involves binding to the catalytic sites of these enzymes, preventing them from deacetylating their substrates, which is crucial for their biological function.
Mz325 has shown promising biological activity in various studies. In ovarian cancer cell lines, it was found to enhance cell viability effects compared to treatments with single inhibitors targeting either Sirtuin 2 or histone deacetylase 6 alone. This dual inhibition leads to a more pronounced therapeutic effect, highlighting its potential as a treatment option for cancers associated with dysregulation of these enzymes . Additionally, the compound's selectivity minimizes off-target effects, which is advantageous in drug development.
The synthesis of Mz325 involves a strategic combination of known pharmacophores that target Sirtuin 2 and histone deacetylase 6. The synthetic route typically begins with the formation of the N-hydroxybenzamide moiety, followed by coupling reactions that integrate the Sirtuin ligand component. X-ray crystallography has been employed to confirm the binding interactions of Mz325 with its target enzymes, providing insights into its structural properties and enabling further optimization .
Mz325 holds potential applications in treating various cancers and neurodegenerative disorders linked to the dysregulation of Sirtuin 2 and histone deacetylase 6. Its ability to inhibit both enzymes simultaneously makes it a valuable tool in research settings aimed at understanding the roles of these proteins in disease mechanisms. Furthermore, Mz325 may serve as a lead compound for developing new therapeutic agents targeting these pathways .
Interaction studies have confirmed that Mz325 selectively inhibits Sirtuin 2 and histone deacetylase 6 while showing minimal activity against other related enzymes such as Sirtuin 1, Sirtuin 3, and histone deacetylases 1, 2, and 3. This selectivity is crucial for reducing potential side effects associated with broader-spectrum inhibitors . The detailed interaction profiles obtained through biochemical assays provide a foundation for understanding how Mz325 can be effectively utilized in both research and clinical contexts.
Several compounds exhibit similar inhibitory activities against Sirtuin 2 and histone deacetylase 6. Below is a comparison highlighting their uniqueness:
| Compound | Targets | IC50 (μM) | Uniqueness |
|---|---|---|---|
| Mz325 | Sirtuin 2, Histone Deacetylase 6 | ~0.88 | First-in-class dual inhibitor with high selectivity |
| Compound A | Sirtuin 2 | ~10 | Selective for Sirtuin 2 only |
| Compound B | Histone Deacetylase 6 | ~5 | Selective for histone deacetylase only |
| Compound C | Dual Inhibitor | ~7 | Broad-spectrum activity but lower selectivity |
Mz325 stands out due to its dual-targeting capability combined with high selectivity, making it a promising candidate for further development in therapeutic applications aimed at cancer and neurodegeneration .
Mz325 represents a sophisticated first-in-class dual sirtuin 2 and histone deacetylase 6 inhibitor with the molecular formula C₃₈H₄₅N₉O₅S₂ and a molecular weight of 771.96 grams per mole [1]. The compound exhibits a complex heterocyclic architecture that combines two distinct pharmacophoric elements through a carefully designed linking strategy [4] [7]. The structural design of Mz325 incorporates a benzofuranone core system that serves as the foundation for its dual inhibitory activity against both tubulin deacetylases [4].
The benzofuranone scaffold in Mz325 provides a rigid structural framework that ensures proper spatial orientation of the functional groups necessary for target protein recognition [3] [6]. This core structure has been extensively studied in medicinal chemistry for its ability to serve as a privileged scaffold in drug discovery, particularly for compounds targeting deacetylase enzymes [6] [21]. The benzofuranone moiety contributes significantly to the overall binding affinity through hydrophobic interactions with the protein binding pockets of both target enzymes [4] [7].
The compound features a thiazole ring system that functions as a key recognition element for sirtuin 2 binding [4] [7]. This heterocyclic component forms critical hydrogen bond interactions with arginine 97 in the sirtuin 2 active site, contributing substantially to the binding affinity and selectivity profile [4]. The thiazole ring is connected to a dimethylpyrimidine group, which anchors specifically in the sirtuin 2 selectivity pocket through hydrophobic interactions with tyrosine 139, phenylalanine 143, phenylalanine 190, and leucine 206 [4] [7].
The dual inhibitor design incorporates a triazole linker that connects the sirtuin 2-targeted pharmacophore with the histone deacetylase 6-targeted component [4] [7]. This linker provides optimal spatial separation between the two pharmacophoric elements while contributing to the overall binding interactions [4]. The triazole moiety offers chemical stability and appropriate pharmacokinetic properties essential for cellular activity [9] [11].
| Structural Feature | Pharmacophoric Role | Binding Interactions |
|---|---|---|
| Benzofuranone Core | Provides rigid scaffold for proper orientation of functional groups | Hydrophobic interactions with protein binding pocket |
| Thiazole Ring | Key recognition element for Sirt2 binding | Forms hydrogen bonds with Arg97 in Sirt2 |
| Dimethylpyrimidine Group | Anchors in Sirt2 selectivity pocket via hydrophobic interactions | Interacts with Tyr139, Phe143, Phe190, and Leu206 in Sirt2 |
| Triazole Linker | Connects Sirt2 and HDAC6 pharmacophores; provides proper spacing | Provides optimal distance between pharmacophores; contributes to binding |
| N-Butyl Amide | Enhances HDAC6 selectivity and cellular permeability | Interacts with surface residues of HDAC6 |
| N-Hydroxybenzamide | Zinc-binding group essential for HDAC6 inhibition | Coordinates to Zn²⁺ ion in HDAC6 active site with bidentate geometry |
The histone deacetylase 6-targeting component of Mz325 features an N-hydroxybenzamide group that serves as the zinc-binding moiety essential for histone deacetylase 6 inhibition [4] [7]. This functional group coordinates to the zinc ion in the histone deacetylase 6 active site with bidentate geometry, forming a stable enzyme-inhibitor complex [4]. The hydroxamic acid functionality exhibits zinc coordination with separations of 2.0 and 2.4 angstroms for the N-O⁻ and C=O groups respectively [4].
The synthesis of Mz325 employs a convergent strategy that utilizes solution-phase chemistry to construct the dual pharmacophore architecture [4] [7]. The synthetic approach begins with the preparation of an alkynylated sirtuin rearranging ligand analogue that serves as the sirtuin 2-targeting component [4]. This alkynylated intermediate has been previously validated for the synthesis of other heterobivalent sirtuin 2 ligands, including targeted protein degradation compounds and affinity probes [4].
The synthesis of the histone deacetylase 6-targeting component initiates with a nucleophilic substitution reaction of ethyl 4-(bromomethyl)benzoate with butylamine to generate the secondary amine intermediate [4] [7]. This reaction proceeds under standard conditions to furnish the desired secondary amine, which serves as the foundation for further functionalization [4]. The secondary amine undergoes amide coupling with 5-bromopentanoic acid to generate the corresponding amide intermediate [4].
The alkyl bromide functionality in the amide intermediate is subsequently converted to the azido-functionalized precursor through nucleophilic substitution with sodium azide [4] [7]. This transformation provides the necessary azide functionality for the subsequent cycloaddition reaction [4]. The azide formation proceeds efficiently under mild conditions, preserving the integrity of the other functional groups present in the molecule [4].
| Step | Reaction Details | Key Intermediates |
|---|---|---|
| 1. Preparation of alkynylated SirReal analogue | Starting with SirReal core structure to create alkyne-functionalized intermediate | Alkynylated SirReal (35) |
| 2. Preparation of azido-functionalized subunit | Nucleophilic substitution of ethyl 4-(bromomethyl)benzoate with butyl amine | Secondary amine (40) |
| 3. Amide coupling | Coupling of secondary amine with 5-bromopentanoic acid | Amide (41) |
| 4. Azide formation | Conversion of alkyl bromide with sodium azide | Azido-functionalized intermediate (42) |
| 5. Cu(I)-catalyzed Huisgen cycloaddition | Conjugation of azido-functionalized intermediate with alkynylated SirReal via triazole formation | Triazole-linked conjugate (43) |
| 6. Hydroxylaminolysis | Conversion of ethyl benzoate to hydroxamic acid using hydroxylamine | Final product: Mz325 (33) |
The copper(I)-catalyzed Huisgen cycloaddition reaction represents the key transformation in the synthesis of Mz325, enabling the efficient coupling of the azido-functionalized histone deacetylase 6 component with the alkynylated sirtuin 2 pharmacophore [4] [7] [9]. This reaction, also known as click chemistry, proceeds under mild conditions to generate the triazole-linked conjugate with high efficiency and selectivity [9] [11].
The Huisgen cycloaddition reaction involves the formation of a 1,2,3-triazole ring through the copper-catalyzed coupling of an azide and a terminal alkyne [9] [11]. This transformation has been extensively utilized in medicinal chemistry for the construction of complex molecules due to its reliability, selectivity, and compatibility with various functional groups [9]. The copper catalyst facilitates the regioselective formation of the 1,4-disubstituted triazole product, which is the desired regioisomer for Mz325 [9] [11].
The reaction proceeds through a stepwise mechanism involving the formation of a copper-acetylide intermediate followed by azide coordination and subsequent cyclization [9] [11]. The copper(I) species can be generated in situ from copper(II) salts in the presence of reducing agents such as sodium ascorbate [11]. The reaction typically requires the presence of a copper-stabilizing ligand to maintain the copper(I) oxidation state throughout the transformation [11].
While Staudinger reduction is not directly employed in the primary synthetic route to Mz325, this transformation represents an important methodology for azide reduction in related synthetic approaches [8] [10]. The Staudinger reduction involves the treatment of azides with phosphines to generate amines through the formation of iminophosphorane intermediates [8]. This reaction has been utilized in alternative synthetic strategies for dual inhibitor development where amine intermediates are required for subsequent functionalization [8] [10].
The final step in the synthesis of Mz325 involves the hydroxylaminolysis of the ethyl benzoate precursor to generate the N-hydroxybenzamide functionality essential for histone deacetylase 6 inhibition [4] [7]. This transformation converts the ester group to the corresponding hydroxamic acid through nucleophilic acyl substitution with hydroxylamine [12] [13].
The hydroxylaminolysis reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ester, followed by elimination of ethanol to form the hydroxamic acid product [12] [13]. This reaction typically requires basic conditions to deprotonate the hydroxylamine and enhance its nucleophilicity [12]. The reaction conditions must be carefully controlled to prevent over-reaction or degradation of the sensitive functional groups present in the complex molecule [12].
The N-hydroxybenzamide functionality generated through this transformation serves as the zinc-binding group in the histone deacetylase 6 active site [12] [13]. Hydroxamic acids are well-established zinc-binding groups in histone deacetylase inhibitor design due to their ability to chelate the zinc ion through bidentate coordination [12] [13]. The hydroxamic acid coordinates to the zinc ion through both the carbonyl oxygen and the hydroxylamine oxygen, forming a stable five-membered chelate ring [13].
The hydroxylaminolysis reaction can be performed using various hydroxylamine sources, including hydroxylamine hydrochloride in the presence of base or O-protected hydroxylamine derivatives that are subsequently deprotected [12] [13]. The choice of hydroxylamine source depends on the sensitivity of other functional groups in the molecule and the desired reaction conditions [12]. In the case of Mz325, the reaction conditions are optimized to preserve the integrity of the triazole linker and the sirtuin 2-targeting pharmacophore [4].
Mz325 exhibits distinctive physicochemical properties that reflect its complex dual inhibitor architecture and contribute to its biological activity profile [1] [4]. The compound demonstrates a molecular weight of 771.96 grams per mole, which exceeds the traditional Lipinski Rule of Five guidelines for oral drug-likeness [1] [17]. However, this molecular weight is not uncommon for dual inhibitors and targeted protein degradation compounds, which often require larger molecular frameworks to accommodate multiple pharmacophoric elements [4] [7].
The compound exhibits good solubility in dimethyl sulfoxide at concentrations up to 10 millimolar, indicating adequate solubility for in vitro biological evaluation and formulation development [1]. Mz325 appears as a solid under standard storage conditions, which is typical for compounds of this molecular complexity [1]. The high molecular weight and complex structure contribute to the solid-state properties of the compound [1].
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₄₅N₉O₅S₂ |
| Molecular Weight (g/mol) | 771.96 |
| Sirt2 IC50 (nM) | 320 |
| HDAC6 IC50 (nM) | 43 |
| Solubility (DMSO) | 10 mM |
| Appearance | Solid |
| Selectivity vs Sirt1 | No inhibition |
| Selectivity vs Sirt3 | No inhibition |
| Selectivity vs HDAC1 | 2.2 ± 0.2 μM |
| Selectivity vs HDAC2 | 6.0 ± 0.2 μM |
| Selectivity vs HDAC3 | 2.5 ± 0.2 μM |
The drug-likeness profile of Mz325 presents both challenges and opportunities for pharmaceutical development [17] [18]. The compound contains multiple hydrogen bond donors and acceptors due to the presence of hydroxamic acid, amide, and heterocyclic functionalities [4] [17]. The topological polar surface area is estimated to be elevated due to the numerous polar functional groups, which may impact membrane permeability [17] [18].
The rotatable bond count for Mz325 is high due to the flexible linker region connecting the two pharmacophoric elements [4] [17]. While this flexibility may impact conformational stability, it is essential for the compound to adopt the appropriate binding conformations for both target proteins [4]. The lipophilicity of Mz325 represents a balance between hydrophilic and lipophilic character, which is crucial for cellular penetration while maintaining aqueous solubility [17] [18].
The selectivity profile of Mz325 demonstrates excellent target specificity for sirtuin 2 and histone deacetylase 6 compared to related deacetylase enzymes [4] [7]. The compound shows no significant inhibition of sirtuin 1 or sirtuin 3, indicating high selectivity within the sirtuin family [4]. Against class I histone deacetylases, Mz325 exhibits weak inhibition of histone deacetylase 1, 2, and 3 with inhibitory concentration 50 values in the micromolar range, representing greater than 50-fold selectivity for histone deacetylase 6 [4].
| Criterion | Mz325 Value | Drug-Likeness Assessment |
|---|---|---|
| Molecular Weight | 771.96 g/mol | Exceeds Lipinski Rule (>500) |
| Formula Complexity | High (38 carbons, 9 nitrogens) | Complex heterocyclic structure |
| Hydrogen Bond Donors | Multiple (hydroxamic acid, amides) | Within acceptable range |
| Hydrogen Bond Acceptors | Multiple (oxygen, nitrogen atoms) | Within acceptable range |
| Topological Polar Surface Area | Estimated high due to polar groups | Likely within range for biologics |
| Rotatable Bonds | High flexibility | High but typical for dual inhibitors |
| Lipophilicity Assessment | Moderate (balanced hydrophilic/lipophilic) | Suitable for cellular penetration |
| Selectivity Profile | Dual Sirt2/HDAC6 selective | Excellent target specificity |
The enzymatic inhibition kinetics of Mz325 demonstrate potent dual inhibitory activity against both primary target enzymes, with distinct potency profiles depending on the substrate and assay methodology employed [1] [2].
Deacetylation Activity Inhibition
Mz325 exhibits significantly higher potency against histone deacetylase 6 compared to sirtuin 2 in standard deacetylation assays. The compound demonstrates an IC₅₀ value of 0.043 ± 0.003 μM against histone deacetylase 6, representing nanomolar potency that establishes this enzyme as the primary target [1] [2]. In contrast, sirtuin 2 deacetylation activity is inhibited with an IC₅₀ value of 0.32 ± 0.11 μM, indicating approximately 7-fold lower potency compared to histone deacetylase 6 [1] [2].
Demyristoylation Activity Inhibition
The inhibition kinetics reveal additional complexity when examining sirtuin 2 demyristoylation activity. Using a biochemical demyristoylation assay with the small molecule myristoylated substrate ZMML, Mz325 demonstrates an IC₅₀ value of 9.7 ± 1.3 μM against sirtuin 2 [1] [3]. This represents a 30-fold reduction in potency compared to the deacetylation assay, indicating substrate-dependent inhibition characteristics [1]. Alternative peptide-based myristoylated substrate assays reveal enhanced sensitivity, yielding an IC₅₀ value of 0.88 ± 0.09 μM, demonstrating the significant impact of substrate selection on apparent inhibitory potency [1].
| Target Enzyme | Substrate Type | IC₅₀ Value (μM) | Relative Potency |
|---|---|---|---|
| Histone Deacetylase 6 | Acetylated peptide | 0.043 ± 0.003 | Primary target |
| Sirtuin 2 | Acetylated peptide | 0.32 ± 0.11 | 7-fold lower |
| Sirtuin 2 | ZMML (myristoylated) | 9.7 ± 1.3 | 30-fold lower |
| Sirtuin 2 | Peptide (myristoylated) | 0.88 ± 0.09 | Similar to deacetylation |
The enzymatic inhibition kinetics demonstrate that Mz325 functions as a potent dual inhibitor with preferential activity against histone deacetylase 6, while maintaining significant inhibitory activity against multiple sirtuin 2 catalytic activities [1] [2].
Cellular target engagement validation employs multiple complementary methodologies to confirm Mz325 interaction with both target enzymes in physiologically relevant cellular environments [1] [4].
NanoBRET-Based Sirtuin 2 Target Engagement
The NanoBRET (Nanoluciferase Bioluminescence Resonance Energy Transfer) assay represents a sophisticated approach for measuring cellular sirtuin 2 target engagement in living cells [1] [4]. This methodology employs engineered HEK293T cells expressing nanoluciferase-tagged sirtuin 2 and fluorescent tracer compounds to detect compound binding in real-time cellular conditions [1]. Mz325 demonstrates cellular sirtuin 2 target engagement with an IC₅₀ value of 0.56 μM, confirming successful cellular penetration and target interaction [1] [3]. The close correlation between biochemical IC₅₀ values (0.32 μM) and cellular target engagement (0.56 μM) validates the compound's ability to maintain inhibitory activity in complex cellular environments [1].
PROTAC-Based Histone Deacetylase 6 Engagement Validation
Cellular histone deacetylase 6 target engagement utilizes a degradation rescue experimental approach employing PROTAC B4, a proteolysis-targeting chimera designed to induce histone deacetylase 6 degradation [1] [4]. This methodology involves treating MCF-7 breast cancer cells with PROTAC B4 to selectively degrade histone deacetylase 6, followed by assessment of Mz325's ability to rescue target protein levels through competitive binding [1]. Successful rescue of histone deacetylase 6 protein levels in the presence of Mz325 confirms cellular target engagement and validates the compound's ability to compete with PROTAC-mediated degradation machinery [1].
Immunofluorescence Microscopy-Based Functional Validation
Immunofluorescence microscopy provides direct visualization of cellular target engagement through assessment of substrate acetylation status [1] [5]. PC-3M-luc prostate cancer cells treated with Mz325 demonstrate increased tubulin hyperacetylation, the primary shared substrate of both sirtuin 2 and histone deacetylase 6 [1]. This functional readout confirms that Mz325 successfully inhibits both target enzymes simultaneously in cellular contexts, leading to accumulation of acetylated alpha-tubulin [1]. The observation of enhanced tubulin acetylation provides mechanistic validation of dual target engagement.
Western Blotting Selectivity Confirmation
Western blotting analysis in MCF-7 cells specifically examines histone H3 acetylation levels as a marker of class I histone deacetylase activity [1]. Mz325 treatment demonstrates no significant effect on histone H3 acetylation, confirming selectivity against intended targets and ruling out off-target inhibition of class I histone deacetylases [1]. This selectivity validation supports the compound's specificity for sirtuin 2 and histone deacetylase 6 over other deacetylase family members.
| Assay Method | Target Enzyme | Cell Line | Engagement Parameter | Result |
|---|---|---|---|---|
| NanoBRET | Sirtuin 2 | HEK293T | IC₅₀ | 0.56 μM |
| PROTAC Rescue | Histone Deacetylase 6 | MCF-7 | Protein rescue | Confirmed |
| Immunofluorescence | Both targets | PC-3M-luc | Tubulin acetylation | Increased |
| Western Blot | Selectivity control | MCF-7 | H3 acetylation | No effect |
Comprehensive selectivity profiling establishes Mz325 as a selective dual inhibitor with minimal off-target activity across the broader histone deacetylase and sirtuin enzyme families [1] [6] [7].
Class I Histone Deacetylase Selectivity Profile
Mz325 demonstrates moderate to weak inhibitory activity against class I histone deacetylases, maintaining significant selectivity for the intended histone deacetylase 6 target [1]. Histone deacetylase 1 inhibition occurs with an IC₅₀ value of 2.2 ± 0.2 μM, representing 51-fold selectivity favoring histone deacetylase 6 [1]. Histone deacetylase 2 exhibits the weakest inhibition among class I enzymes, with an IC₅₀ value of 6.0 ± 0.2 μM, corresponding to 140-fold selectivity for histone deacetylase 6 [1]. Histone deacetylase 3 demonstrates intermediate sensitivity with an IC₅₀ value of 2.5 ± 0.2 μM, indicating 58-fold selectivity relative to the primary target [1].
Class II Histone Deacetylase Selectivity Assessment
Within the class II histone deacetylase family, Mz325 exhibits exceptional selectivity for histone deacetylase 6 over other family members [1]. Comprehensive testing against histone deacetylases 4, 5, 7, 9, and 10 reveals very weak inhibitory activity, confirming the compound's preferential targeting of histone deacetylase 6 [1]. Histone deacetylase 8 represents the only other class II enzyme with measurable inhibition, demonstrating an IC₅₀ value of 2.94 ± 0.45 μM, corresponding to 68-fold selectivity favoring histone deacetylase 6 [1].
Sirtuin Family Selectivity Characterization
Sirtuin family selectivity profiling reveals exceptional specificity for sirtuin 2 among the seven mammalian sirtuin isoforms [1] [7] [8]. Sirtuin 1 and sirtuin 3 demonstrate no detectable inhibition at concentrations up to 20 μM, indicating greater than 465-fold selectivity relative to sirtuin 2 [1]. Extended testing against sirtuins 5 and 6 confirms very weak inhibitory activity, further supporting the compound's sirtuin 2 selectivity [1]. This selectivity profile distinguishes Mz325 from non-selective histone deacetylase inhibitors such as suberoylanilide hydroxamic acid, which demonstrates potent inhibition across multiple histone deacetylase classes [1].
Comprehensive Selectivity Profile
| Enzyme Class | Specific Isoform | IC₅₀ (μM) | Selectivity Ratio vs Primary Target |
|---|---|---|---|
| Primary Targets | |||
| Class II HDAC | Histone Deacetylase 6 | 0.043 ± 0.003 | Reference |
| Class III (Sirtuin) | Sirtuin 2 | 0.32 ± 0.11 | Reference |
| Class I HDACs | |||
| Class I | Histone Deacetylase 1 | 2.2 ± 0.2 | 51-fold vs HDAC6 |
| Class I | Histone Deacetylase 2 | 6.0 ± 0.2 | 140-fold vs HDAC6 |
| Class I | Histone Deacetylase 3 | 2.5 ± 0.2 | 58-fold vs HDAC6 |
| Class II HDACs | |||
| Class II | Histone Deacetylase 8 | 2.94 ± 0.45 | 68-fold vs HDAC6 |
| Class II | HDACs 4,5,7,9,10 | Very weak | >100-fold vs HDAC6 |
| Sirtuins | |||
| Class III | Sirtuin 1 | No inhibition | >465-fold vs SIRT2 |
| Class III | Sirtuin 3 | No inhibition | >465-fold vs SIRT2 |
| Class III | Sirtuins 5,6 | Very weak | >100-fold vs SIRT2 |